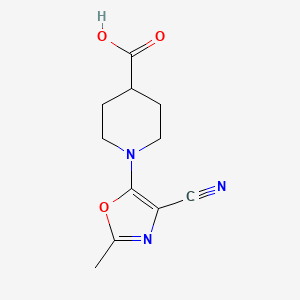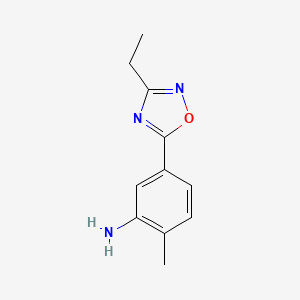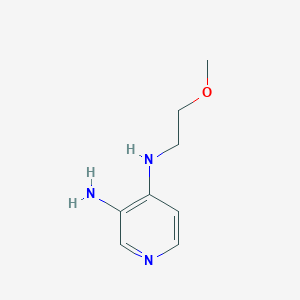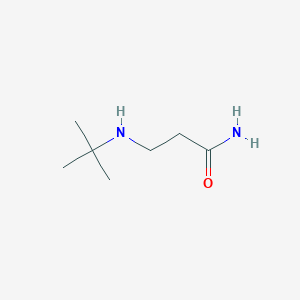
4-Amino-3-metil-N-(4-metil-2-piridil)benzamida
Descripción general
Descripción
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Antileucémicos
Este compuesto se utiliza en la síntesis de derivados que se prueban por su actividad como agentes antileucémicos, particularmente contra la leucemia de células madre neoplásicas . Su función como intermedio en la producción de Nilotinib, un agente terapéutico para la leucemia mieloide crónica, destaca su importancia en el desarrollo de tratamientos contra el cáncer .
Ciencia de Materiales: Materiales Ópticos No Lineales
En ciencia de materiales, se han explorado los derivados de este compuesto por sus propiedades ópticas no lineales. Estas propiedades son cruciales para el avance de la optoelectrónica, con aplicaciones que van desde la tecnología láser hasta las telecomunicaciones .
Síntesis Química: Intermedio para Inhibidores de la Tirosina Quinasa
El compuesto sirve como un intermedio clave en la síntesis de inhibidores de la tirosina quinasa como Imatinib, que se utilizan para tratar la leucemia al inhibir específicamente la actividad de ciertas enzimas .
Biología Estructural: Estudios de Cristalografía
Sus análogos estructurales han sido objeto de estudios cristalográficos para comprender las conformaciones moleculares y las interacciones, que son fundamentales en el diseño de fármacos con capacidades de unión a dianas específicas .
Química Analítica: Caracterización Espectroscópica
Se emplean métodos espectroscópicos como FTIR, RAMAN y RMN para caracterizar la geometría molecular y las propiedades electrónicas de los derivados de este compuesto, proporcionando información sobre su comportamiento químico .
Análisis Térmico: Estudios de Estabilidad
Se utilizan técnicas térmicas como la termogravimetría (TG) y el análisis térmico diferencial (DTA) para evaluar la estabilidad de los cristales derivados de este compuesto, lo cual es esencial para determinar su idoneidad en diversas aplicaciones .
Electrónica Molecular: Estudios de Hiperpolarizabilidad
Los derivados del compuesto se estudian por su hiperpolarizabilidad de segundo orden, un parámetro que indica el potencial de un material en electrónica molecular y fotónica .
Seguridad y Manipulación: Evaluación de Riesgos
Se realizan evaluaciones de seguridad para determinar las precauciones de manipulación para este compuesto, incluidas sus frases de riesgo y medidas de precaución, asegurando prácticas de laboratorio seguras .
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.
Mode of Action
It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and metabolism .
Propiedades
IUPAC Name |
4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOSCKSPUBQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)





![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)



